molecular formula C18H16F2N2O2S B128018 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole CAS No. 151506-44-4

3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole

Cat. No.: B128018
CAS No.: 151506-44-4
M. Wt: 362.4 g/mol
InChI Key: JJAPPCJXQFKMJL-UHFFFAOYSA-N
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Description

3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with difluoromethyl, methoxyphenyl, and methylsulfinylphenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide under basic conditions.

    Substitution with Methoxyphenyl and Methylsulfinylphenyl Groups: The final steps involve the substitution reactions where the pyrazole ring is functionalized with methoxyphenyl and methylsulfinylphenyl groups using appropriate aryl halides and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the difluoromethyl group, using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Aryl halides, coupling reagents like palladium catalysts.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of difluoromethyl-reduced derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoromethyl group is known to enhance binding affinity and metabolic stability, while the methoxyphenyl and methylsulfinylphenyl groups contribute to the overall pharmacophore, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethyl)-4-methoxyphenylpyrazole: Lacks the methylsulfinylphenyl group, resulting in different chemical properties.

    1-(4-Methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole: Lacks the difluoromethyl group, affecting its biological activity.

    3-(Difluoromethyl)-1-(4-methoxyphenyl)pyrazole: Lacks the methylsulfinylphenyl group, leading to variations in reactivity and applications.

Uniqueness

The unique combination of difluoromethyl, methoxyphenyl, and methylsulfinylphenyl groups in 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

151506-44-4

Molecular Formula

C18H16F2N2O2S

Molecular Weight

362.4 g/mol

IUPAC Name

3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole

InChI

InChI=1S/C18H16F2N2O2S/c1-24-14-7-5-13(6-8-14)22-17(11-16(21-22)18(19)20)12-3-9-15(10-4-12)25(2)23/h3-11,18H,1-2H3

InChI Key

JJAPPCJXQFKMJL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)F)C3=CC=C(C=C3)S(=O)C

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)F)C3=CC=C(C=C3)S(=O)C

Key on ui other cas no.

151507-21-0
151507-22-1
151506-44-4

Synonyms

3(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole
3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole
DIFPAS-pyrazole
FR 140423
FR140423

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-(difluoromethyl)-1-(4-methoxyphenyl) -5-[4-(methylthio)phenyl]pyrazole (1 g) and m-chloroperbenzoic acid (0.56 g) in dichloromethane (23 ml) was stirred at ambient temperature for 1 hour. The mixture was washed with an aqueous solution of sodium bicarbonate, dried over magnesium sulfate, and concentrated. The oily residue was crystallized from ethanol to give crystals of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole (0.82 g).
Name
3-(difluoromethyl)-1-(4-methoxyphenyl) -5-[4-(methylthio)phenyl]pyrazole
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One

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